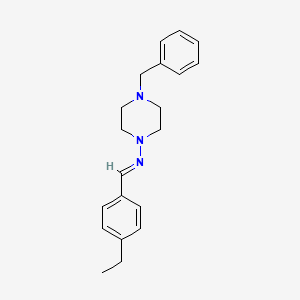
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine is an organic compound with the molecular formula C20H25N3 It is characterized by the presence of a piperazine ring substituted with a benzyl group and an ethyl-benzylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine typically involves the reaction of 4-benzylpiperazine with 4-ethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or benzylidene derivatives.
科学研究应用
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or inhibition of enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-Benzyl-piperazin-1-YL)-pyridin-4-ylmethylene-amine: Similar structure but with a pyridine ring instead of an ethyl-benzylidene group.
Cetylpyridinium chloride: Structurally similar in terms of the piperazine ring but with different substituents.
Domiphen bromide: Another compound with a piperazine ring and different substituents.
Uniqueness
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine is unique due to its specific combination of a benzyl group and an ethyl-benzylidene group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C20H25N3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
(E)-N-(4-benzylpiperazin-1-yl)-1-(4-ethylphenyl)methanimine |
InChI |
InChI=1S/C20H25N3/c1-2-18-8-10-19(11-9-18)16-21-23-14-12-22(13-15-23)17-20-6-4-3-5-7-20/h3-11,16H,2,12-15,17H2,1H3/b21-16+ |
InChI 键 |
DOWZIOLVPXYXPC-LTGZKZEYSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
规范 SMILES |
CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


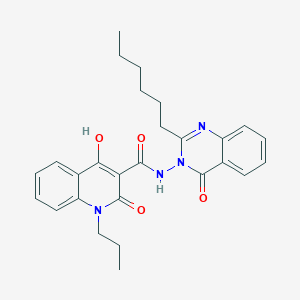
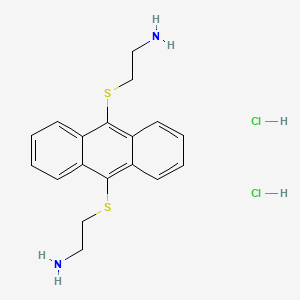
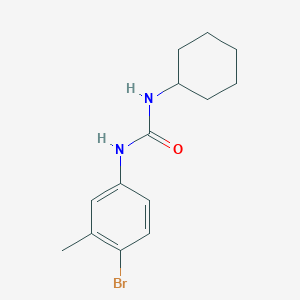
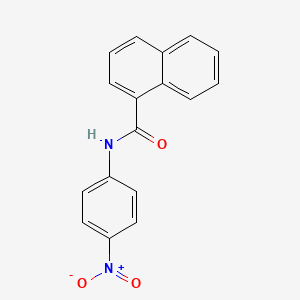
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15080346.png)
![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15080348.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide](/img/structure/B15080354.png)
![Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B15080356.png)
![9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080372.png)
![3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080379.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
